![molecular formula C21H19Br2NO B13320588 (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one: is an organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a piperidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 1-ethyl-4-piperidone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, potentially yielding alcohol derivatives.
Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild heating conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperidinone ring.
Reduction: Alcohol derivatives of the piperidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: Research is ongoing to investigate the biological activity of this compound. It may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The exact mechanism of action for (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl groups may play a role in binding to these targets, while the piperidinone ring could influence the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
4,4’-Difluorobenzophenone: This compound also contains aromatic rings with halogen substituents, but it differs in its overall structure and properties.
Interhalogen Compounds: These compounds contain two or more different halogen atoms and share some reactivity characteristics with (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one.
Bromine Compounds: Various bromine-containing organic compounds exhibit similar reactivity patterns, particularly in substitution reactions.
Uniqueness: The unique combination of a piperidinone ring with bromophenyl groups sets this compound apart from other compounds. This structure imparts specific chemical and physical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C21H19Br2NO |
|---|---|
Peso molecular |
461.2 g/mol |
Nombre IUPAC |
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one |
InChI |
InChI=1S/C21H19Br2NO/c1-2-24-13-17(11-15-3-7-19(22)8-4-15)21(25)18(14-24)12-16-5-9-20(23)10-6-16/h3-12H,2,13-14H2,1H3/b17-11-,18-12+ |
Clave InChI |
MHYXNBSIQMFQCB-MJZABRMRSA-N |
SMILES isomérico |
CCN1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C\C3=CC=C(C=C3)Br)/C1 |
SMILES canónico |
CCN1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


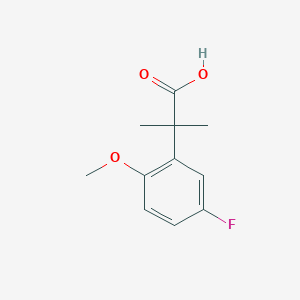

![(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13320525.png)
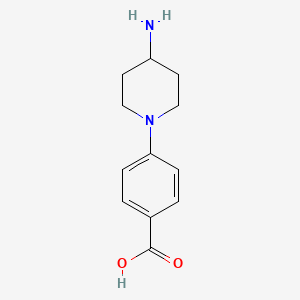
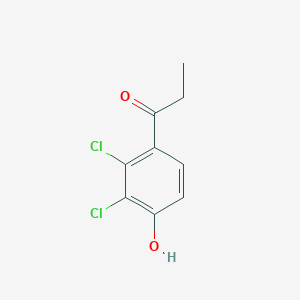
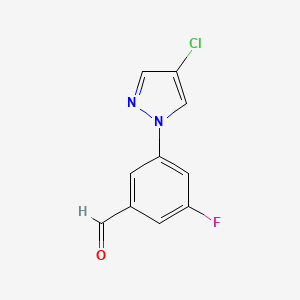


![6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13320557.png)
![3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13320566.png)
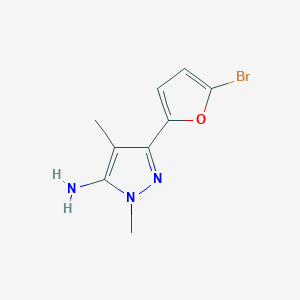
![7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320573.png)
![2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B13320601.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
